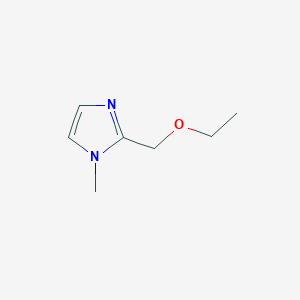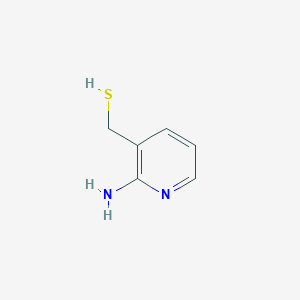![molecular formula C9H15N5 B13108365 6-Methyl-4-propyl-4,5-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-amine CAS No. 115699-81-5](/img/structure/B13108365.png)
6-Methyl-4-propyl-4,5-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-4-propyl-4,5-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is a heterocyclic compound that belongs to the triazolopyrimidine class. It is known for its diverse applications in organic synthesis, medicinal chemistry, and agricultural chemistry. This compound is characterized by its unique structure, which combines a triazole ring with a pyrimidine ring, making it a valuable intermediate in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-4-propyl-4,5-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine typically involves the reaction of 1,3-dihalopropane with aminopyrimidine to form an intermediate. This intermediate undergoes a series of reactions including reduction, cyclization, and amination to yield the target compound .
Industrial Production Methods: Industrial production of this compound may involve microwave-mediated, catalyst-free synthesis methods, which are environmentally benign and cost-effective. These methods enhance reaction rates and minimize solvent usage .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Chemistry: In organic synthesis, this compound serves as a building block for the construction of more complex molecules. It is used in the synthesis of various heterocyclic compounds with potential biological activities .
Biology and Medicine: In medicinal chemistry, it is explored for its potential as a phosphodiesterase inhibitor, which can be useful in treating cardiovascular diseases and other conditions . It also shows promise as an antimicrobial agent .
Industry: In the agricultural industry, it is used as an intermediate in the synthesis of pesticides and herbicides. It can also act as a special functional additive in herbicides to enhance their efficacy .
Mechanism of Action
The mechanism of action of 6-Methyl-4-propyl-4,5-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine involves its interaction with specific molecular targets. As a phosphodiesterase inhibitor, it prevents the breakdown of cyclic adenosine monophosphate (cAMP), leading to increased levels of cAMP in cells. This results in various physiological effects, including vasodilation and anti-inflammatory actions .
Comparison with Similar Compounds
- 2-Amino-6-methyl-4-propyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one
- 2-Amino-6-methyl-5-oxo-4-n-propyl-4,5-dihydro-s-triazolo[1,5-a]pyrimidine
Uniqueness: Compared to similar compounds, 6-Methyl-4-propyl-4,5-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is unique due to its specific substitution pattern and the presence of both methyl and propyl groups. This structural uniqueness contributes to its distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry .
Properties
CAS No. |
115699-81-5 |
|---|---|
Molecular Formula |
C9H15N5 |
Molecular Weight |
193.25 g/mol |
IUPAC Name |
6-methyl-4-propyl-5H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine |
InChI |
InChI=1S/C9H15N5/c1-3-4-13-5-7(2)6-14-9(13)11-8(10)12-14/h6H,3-5H2,1-2H3,(H2,10,12) |
InChI Key |
YXLAOUVLNFNMDX-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CC(=CN2C1=NC(=N2)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


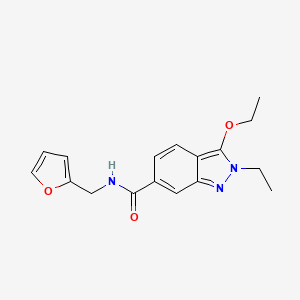
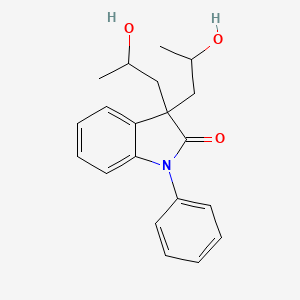
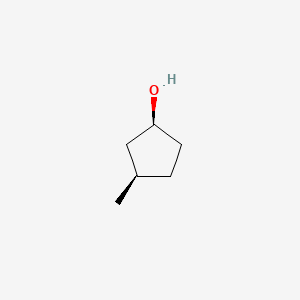
![6-chloro-4-ethoxy-3-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13108306.png)

![2-(3,4-Difluorophenyl)-5-[4-(methanesulfonyl)phenyl]-4-[(3-methylbut-3-en-1-yl)oxy]pyridazin-3(2H)-one](/img/structure/B13108308.png)
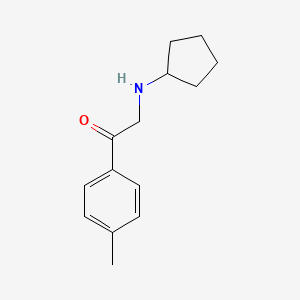
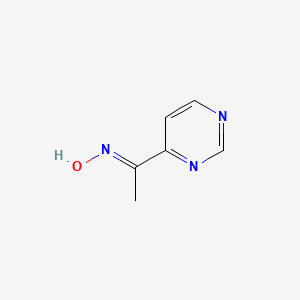
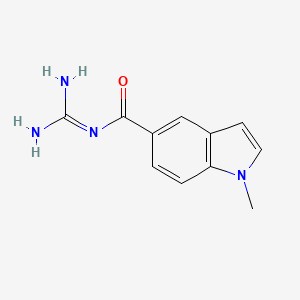
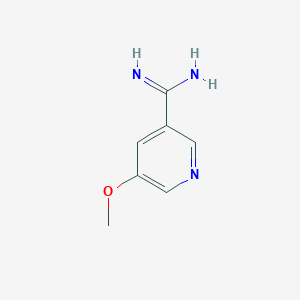
![2-(4-methylphenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole hydrobromide](/img/structure/B13108341.png)
